molecular formula C18H22O5 B13750720 2-Naphthaleneacetic acid, 6-methoxy-alpha-methyl-, 2-(2-hydroxyethoxy)ethyl ester CAS No. 110599-11-6

2-Naphthaleneacetic acid, 6-methoxy-alpha-methyl-, 2-(2-hydroxyethoxy)ethyl ester

Cat. No.: B13750720
CAS No.: 110599-11-6
M. Wt: 318.4 g/mol
InChI Key: QGUVTSMJXSPZID-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethoxy)ethyl 2-(6-methoxynaphthalen-2-yl)propanoate is a chemical compound with the molecular formula C18H22O5 It is known for its unique structure, which includes a naphthalene ring substituted with a methoxy group and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxyethoxy)ethyl 2-(6-methoxynaphthalen-2-yl)propanoate typically involves the esterification of 2-(6-methoxynaphthalen-2-yl)propanoic acid with 2-(2-hydroxyethoxy)ethanol. One common method involves the use of naproxen acylchloride, which is synthesized by reacting naproxen with thionyl chloride in dry tetrahydrofuran. The resulting acylchloride is then reacted with 2-(2-hydroxyethoxy)ethanol in the presence of a base such as triethylamine and a catalyst like 4-dimethylaminopyridine (DMAP) at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethoxy)ethyl 2-(6-methoxynaphthalen-2-yl)propanoate undergoes various chemical reactions, including:

    Esterification: The formation of the ester bond is a key reaction in its synthesis.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Oxidation: The methoxy group on the naphthalene ring can be oxidized to form a hydroxyl group.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Esterification: Thionyl chloride, triethylamine, DMAP, dry tetrahydrofuran.

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products

    Hydrolysis: 2-(6-methoxynaphthalen-2-yl)propanoic acid and 2-(2-hydroxyethoxy)ethanol.

    Oxidation: 2-(2-hydroxyethoxy)ethyl 2-(6-hydroxynaphthalen-2-yl)propanoate.

Scientific Research Applications

2-(2-Hydroxyethoxy)ethyl 2-(6-methoxynaphthalen-2-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-hydroxyethoxy)ethyl 2-(6-methoxynaphthalen-2-yl)propanoate involves its conversion to active metabolites in the body. As a prodrug, it is hydrolyzed to release 2-(6-methoxynaphthalen-2-yl)propanoic acid, which exerts its effects by inhibiting the cyclooxygenase (COX) enzymes. This inhibition reduces the production of prostaglandins, thereby alleviating inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

    2-(6-Methoxynaphthalen-2-yl)propanoic acid: The parent compound, known for its anti-inflammatory properties.

    Methyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate: A methyl ester derivative with similar properties.

    Naproxen: A widely used nonsteroidal anti-inflammatory drug (NSAID) with a similar structure.

Uniqueness

2-(2-Hydroxyethoxy)ethyl 2-(6-methoxynaphthalen-2-yl)propanoate is unique due to its dual functional groups, which enhance its solubility and bioavailability. Its prodrug nature allows for targeted delivery and reduced gastrointestinal side effects compared to its parent compound .

Properties

CAS No.

110599-11-6

Molecular Formula

C18H22O5

Molecular Weight

318.4 g/mol

IUPAC Name

2-(2-hydroxyethoxy)ethyl 2-(6-methoxynaphthalen-2-yl)propanoate

InChI

InChI=1S/C18H22O5/c1-13(18(20)23-10-9-22-8-7-19)14-3-4-16-12-17(21-2)6-5-15(16)11-14/h3-6,11-13,19H,7-10H2,1-2H3

InChI Key

QGUVTSMJXSPZID-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCCOCCO

Origin of Product

United States

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